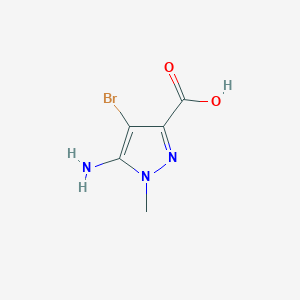

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11) |

InChI Key |

FJUFYMASCNJHIE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring followed by selective functionalization, including bromination and introduction of the amino and carboxylic acid groups. The key challenge lies in achieving regioselective substitution and maintaining the integrity of sensitive functional groups.

Stepwise Synthesis Route from Diethyl Butynedioate (Patent CN112079781A)

A recently disclosed method (2020) provides a practical, scalable, and safer approach avoiding highly toxic reagents and harsh conditions:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate + 10% NaOH in ethanol, room temp | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Substitution | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + azido dimethyl phosphate in DMF, 100 °C | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | tert-Butyl carbamate + 50% trifluoroacetic acid in dichloromethane, room temp | 5-Bromo-1-methyl-1H-pyrazol-3-amine |

This route efficiently yields the amino derivative by first preparing the brominated pyrazole carboxylic acid, then converting it to a carbamate intermediate, and finally deprotecting to the amine. Advantages include:

- Avoidance of highly toxic cyanogen bromide and pyrophoric n-butyl lithium.

- Mild reaction conditions (room temperature hydrolysis).

- Use of inexpensive, readily available starting materials.

- Scalable and environmentally safer process.

Alternative Synthetic Approaches: Condensation of β-Ketonitriles with Hydrazines

Literature on 5-aminopyrazoles synthesis (Beilstein Journal of Organic Chemistry, 2011) describes a versatile method involving:

- Condensation of β-ketonitriles with hydrazines to form hydrazones.

- Cyclization to yield 5-aminopyrazoles.

This approach can be adapted to synthesize 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives by selecting appropriate β-ketonitrile precursors and hydrazines bearing methyl groups. It is noted for:

- High versatility and efficiency.

- Suitability for combinatorial library synthesis.

- Avoidance of troublesome β-ketonitrile functionalities by using resin-bound intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diethyl Butynedioate Route (Patent CN112079781A) | Diethyl butynedioate, methylhydrazine | Tribromooxyphosphorus, NaOH, azido dimethyl phosphate, TFA | Mild, room temp to 100 °C | Safe, scalable, avoids toxic reagents | Multi-step, requires column chromatography |

| β-Ketonitrile Condensation | β-Ketonitriles, hydrazines | Various hydrazines | Mild to moderate heating | Versatile, efficient, combinatorial | Requires specific β-ketonitrile synthesis |

Detailed Reaction Mechanisms and Notes

Condensation and Cyclization

- The nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic carbon of diethyl butynedioate, forming a hydrazone intermediate.

- Intramolecular cyclization leads to the pyrazole ring formation with the carboxylate ester at position 3.

Bromination

- Electrophilic bromination at the 4-position of the pyrazole ring is achieved using tribromooxyphosphorus, which selectively brominates aromatic heterocycles.

Hydrolysis

- Base-catalyzed hydrolysis of the ethyl ester to the free carboxylic acid occurs under mild conditions using sodium hydroxide in ethanol.

Carbamate Formation and Deprotection

- The carboxylic acid is converted to a carbamate intermediate via reaction with azido dimethyl phosphate and tert-butyl alcohol in dimethylformamide.

- Subsequent acidic cleavage with trifluoroacetic acid removes the tert-butyl protecting group, revealing the free amino group at position 5.

Additional Data and Practical Considerations

Solubility and Stock Solution Preparation (Related Ester)

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a closely related ester derivative, has documented solubility and stock solution preparation data useful for handling and formulation:

| Stock Solution Preparation | Volume of Solvent (mL) for 1 mg | Volume of Solvent (mL) for 5 mg | Volume of Solvent (mL) for 10 mg |

|---|---|---|---|

| 1 mM | 4.031 | 20.1548 | 40.3096 |

| 5 mM | 0.8062 | 4.031 | 8.0619 |

| 10 mM | 0.4031 | 2.0155 | 4.031 |

This data supports precise formulation for research applications.

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The compound can be synthesized from its ethyl ester form (ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate) via hydrolysis. This involves treatment with a base, such as sodium hydroxide in ethanol, to cleave the ester bond and yield the carboxylic acid .

Example Reaction Conditions :

-

Reagent : 10% sodium hydroxide solution in ethanol.

-

Conditions : Room temperature, followed by extraction and pH adjustment .

Substitution Reactions

The bromine atom at the 4-position is susceptible to nucleophilic substitution. While direct evidence for this compound is limited, analogous pyrazole derivatives suggest that halogen replacement (e.g., with aryl or alkoxy groups) can occur under catalytic conditions (e.g., palladium-mediated coupling).

Amidation/Esterification

The carboxylic acid group can react with amines or alcohols to form amides or esters. For example, reaction with tert-butyl alcohol and azido dimethyl phosphate has been used in related compounds to form carbamate derivatives .

Coupling Reactions

The bromine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups. Such reactions typically require palladium catalysts and appropriate ligands.

Key Reaction Data

Structural and Reactivity Insights

-

Functional Group Synergy : The amino group may act as a directing group, influencing the reactivity of the bromine atom in substitution or coupling reactions.

-

Stability : The carboxylic acid group is stable under mildly acidic to basic conditions but may decarboxylate under harsh thermal conditions.

Comparison with Analogous Compounds

| Feature | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Ethyl 5-amino-4

Scientific Research Applications

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are summarized below:

Key Observations :

- Substituent Effects: The bromine at position 4 in the target compound likely increases steric hindrance and electronic withdrawal compared to nitro or cyano groups in analogs. This may reduce solubility in polar solvents but enhance reactivity in cross-coupling reactions .

- Carboxylic Acid vs. Ester/Cyanide : The COOH group enables salt formation, contrasting with esters (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate) or nitriles (e.g., 14d in ), which prioritize lipophilicity .

Physicochemical and Spectral Comparisons

- Melting Points : Brominated pyrazoles exhibit high melting points (e.g., 259–280°C for pyrroloimidazoles in ), suggesting the target compound may similarly require elevated temperatures for dissolution or reaction.

- Spectroscopy : While ¹H NMR data for the target compound are unavailable, analogs like 1-methyl-1H-pyrazole-3-carboxylic acid show distinct methyl singlet peaks at δ 2.50 . Bromine’s deshielding effect would likely shift aromatic proton signals upfield, as seen in 14d (δ 7.2–7.8 for bromophenyl groups) .

Biological Activity

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.08 g/mol

- IUPAC Name : 5-amino-4-bromo-1-methylpyrazole-3-carboxylic acid

- Canonical SMILES : CN1C(=C(C(=N1)C(=O)O)Br)N

The compound features a pyrazole ring with an amino group and a carboxylic acid, along with a bromine substituent that enhances its reactivity and biological interactions.

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Its structural characteristics allow it to bind effectively to various biological targets, which may include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer progression, particularly those involved in inflammatory pathways.

- Receptor Interaction : Its unique structure suggests possible interactions with specific receptors, which could lead to therapeutic applications in treating inflammatory diseases and certain cancers.

Anti-inflammatory Properties

Research indicates that this compound may serve as an effective anti-inflammatory agent. Studies have demonstrated its ability to inhibit inflammatory mediators, suggesting potential use in treating conditions characterized by excessive inflammation.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly regarding its effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid on specific enzymes:

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Moderate inhibition | |

| Protein Kinase | Significant inhibition | |

| Phosphodiesterase | Notable inhibitory effects |

Study 1: Enzyme Interaction Analysis

In a detailed study, the interactions of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with various enzymes were analyzed using molecular docking techniques. The results indicated strong binding affinity to cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling pathways .

Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Pyrazole Formation : Condensation of hydrazides with α,β-unsaturated carbonyl compounds. For example, 4-methylbenzenesulfonylhydrazide reacts with (E)-ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate .

Bromination : Electrophilic substitution at the 4-position using brominating agents (e.g., NBS or Br₂).

Hydrolysis : Acid- or base-mediated hydrolysis of the ester group to yield the carboxylic acid.

Key Intermediates : Tosyl-protected intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) and ethyl ester derivatives are critical for regioselective functionalization .

Q. Table 1: Synthetic Strategies for Analogous Pyrazole Derivatives

Q. How is the compound characterized, and what analytical techniques are essential?

Methodological Answer:

- ¹H/¹³C NMR : Determines substitution patterns and confirms functional groups (e.g., NH₂ at C5, Br at C4) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Application | Example Reference |

|---|---|---|

| ¹H NMR | Functional group analysis | |

| X-ray Crystallography | Crystal structure determination | |

| HPLC | Purity assessment |

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition .

- Moisture Sensitivity : Desiccate to avoid hydrolysis of the carboxylic acid group.

- Light Sensitivity : Protect from UV exposure to prevent bromine dissociation .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HPLC purity)?

Methodological Answer:

Q. What strategies are effective for assessing the compound’s biological activity in kinase inhibition studies?

Methodological Answer:

- In Vitro Assays : Use ADP-Glo™ Kinase Assay to measure ATP competition in recombinant kinases (e.g., PKA, PKC) .

- Cellular Uptake : Quantify intracellular accumulation via fluorescence tagging (e.g., FITC conjugates) .

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis to evaluate half-life .

Q. How can regioselectivity challenges during bromination be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.